1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1006454-04-1
VCID: VC7112023
InChI: InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-7(2)8(6-10-11)14(9,12)13/h6H,3-5H2,1-2H3
SMILES: CCCCN1C(=C(C=N1)S(=O)(=O)Cl)C
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.71

1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1006454-04-1

Cat. No.: VC7112023

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.71

* For research use only. Not for human or veterinary use.

1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride - 1006454-04-1

Specification

CAS No. 1006454-04-1
Molecular Formula C8H13ClN2O2S
Molecular Weight 236.71
IUPAC Name 1-butyl-5-methylpyrazole-4-sulfonyl chloride
Standard InChI InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-7(2)8(6-10-11)14(9,12)13/h6H,3-5H2,1-2H3
Standard InChI Key RZTYZJHPFXIWDS-UHFFFAOYSA-N
SMILES CCCCN1C(=C(C=N1)S(=O)(=O)Cl)C

Introduction

Structural Features:

  • Core Framework: Pyrazole ring substituted at positions 1, 4, and 5.

  • Functional Groups:

    • Butyl group at position 1.

    • Methyl group at position 5.

    • Sulfonyl chloride group at position 4.

Chemical Representation:

PropertyValue
2D StructurePyrazole ring with substitutions
3D ConformerAvailable via modeling software

Synthesis and Preparation

The synthesis of 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the functionalization of a pyrazole ring using chlorosulfonic acid. Below is a general synthetic route:

Reaction Steps:

  • Starting Material: A pyrazole derivative substituted with butyl and methyl groups.

  • Electrophilic Substitution:

    • Chlorosulfonic acid reacts with the pyrazole derivative to introduce the sulfonyl chloride group at position 4.

    • The reaction is regioselective due to the electronic properties of the pyrazole ring .

  • Purification: The crude product is purified using recrystallization or chromatography.

Reaction Conditions:

ParameterTypical Values
SolventNon-aqueous (e.g., dichloromethane)
TemperatureControlled to avoid decomposition
YieldModerate to high depending on conditions

Use in Organic Synthesis

1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride serves as a key intermediate in synthesizing sulfonamide derivatives, which are widely studied for their biological activities.

Pharmaceutical Relevance

Sulfonamides derived from similar structures have shown activity against various diseases, including:

  • Antimicrobial properties .

  • Antileishmanial activity, as seen in related pyrazole sulfonamides .

Potential for Drug Development

The sulfonyl chloride group enables further derivatization, making it a versatile precursor for designing compounds targeting specific enzymes or receptors.

Hazards:

  • Corrosive Nature: The sulfonyl chloride group can react violently with water or moisture, releasing HCl gas.

  • Toxicity: Likely harmful if inhaled or ingested; proper personal protective equipment (PPE) is required.

Storage:

  • Store in a cool, dry place under inert gas (e.g., nitrogen or argon) to prevent decomposition.

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